Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid
Overview
Description
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid is a compound that combines the properties of dimethyl-pyrrolidin-2-ylmethyl-amine and oxalic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C9H18N2O4, and it has a molecular weight of 218.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid typically involves the reaction of dimethyl-pyrrolidin-2-ylmethyl-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted forms of the compound .
Scientific Research Applications
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes, serving as a reagent or intermediate in the synthesis of other compounds.
Biology: In biological research, the compound is used to study its effects on different biological systems and processes.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid include other pyrrolidine derivatives and oxalic acid derivatives. These compounds share some structural similarities but may have different chemical and biological properties .
Uniqueness
This compound is unique due to its specific combination of dimethyl-pyrrolidin-2-ylmethyl-amine and oxalic acid. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-9(2)6-7-4-3-5-8-7;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNWHTRRVIYJAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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